molecular formula C11H10BrFO2 B13596748 1-(4-Bromo-2-fluorobenzyl)cyclopropane-1-carboxylic acid

1-(4-Bromo-2-fluorobenzyl)cyclopropane-1-carboxylic acid

Cat. No.: B13596748
M. Wt: 273.10 g/mol
InChI Key: OFGWKEMFLKLGHN-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-fluorobenzyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C11H10BrFO2 It is characterized by the presence of a bromine and fluorine atom on a benzyl group, which is attached to a cyclopropane ring bearing a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2-fluorobenzyl)cyclopropane-1-carboxylic acid typically involves the following steps:

    Bromination and Fluorination: The starting material, benzyl cyclopropane, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions on the benzyl ring.

    Carboxylation: The brominated and fluorinated benzyl cyclopropane is then subjected to carboxylation to introduce the carboxylic acid group on the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination reactions, followed by carboxylation under controlled conditions to ensure high yield and purity. The use of appropriate catalysts and reaction conditions is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-fluorobenzyl)cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the benzyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out under mild conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl cyclopropane derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

1-(4-Bromo-2-fluorobenzyl)cyclopropane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-fluorobenzyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets and pathways in biological systems. The bromine and fluorine atoms on the benzyl ring can influence the compound’s reactivity and binding affinity to specific targets. The cyclopropane ring and carboxylic acid group also play a role in determining the compound’s overall activity and effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromo-2-chlorobenzyl)cyclopropane-1-carboxylic acid
  • 1-(4-Bromo-2-methylbenzyl)cyclopropane-1-carboxylic acid
  • 1-(4-Bromo-2-nitrobenzyl)cyclopropane-1-carboxylic acid

Uniqueness

1-(4-Bromo-2-fluorobenzyl)cyclopropane-1-carboxylic acid is unique due to the presence of both bromine and fluorine atoms on the benzyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these halogen atoms with the cyclopropane ring and carboxylic acid group makes this compound distinct from other similar compounds.

Properties

Molecular Formula

C11H10BrFO2

Molecular Weight

273.10 g/mol

IUPAC Name

1-[(4-bromo-2-fluorophenyl)methyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H10BrFO2/c12-8-2-1-7(9(13)5-8)6-11(3-4-11)10(14)15/h1-2,5H,3-4,6H2,(H,14,15)

InChI Key

OFGWKEMFLKLGHN-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=C(C=C(C=C2)Br)F)C(=O)O

Origin of Product

United States

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